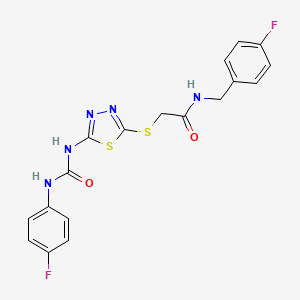

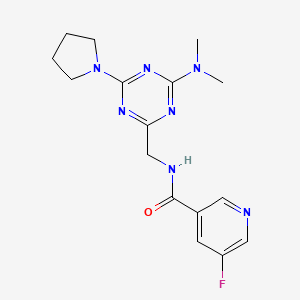

N-(4-fluorobenzyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-fluorobenzyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a derivative of acetamide with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with acetamide groups and aromatic substitutions have been synthesized and evaluated for their biological activities, including antioxidant, antibacterial, and urease inhibition activities . Additionally, derivatives with a thiazole ring and N-benzyl substitution have been synthesized to investigate their inhibitory activities on Src kinase, which is implicated in cancer cell proliferation .

Synthesis Analysis

The synthesis of related N-benzyl acetamide derivatives involves C-C coupling methodology, utilizing Pd(0) catalysis with aryl boronic pinacol ester/acids . This method is likely applicable to the synthesis of N-(4-fluorobenzyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, with the potential for high yields and selectivity. The synthesis route would involve the introduction of the thiadiazole group and the ureido linkage, which are common in medicinal chemistry for enhancing biological activity.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. The presence of the thiazole ring and the N-benzyl substitution, as seen in the related compounds, suggests that these structural features are important for binding to biological targets such as enzymes . The fluorine atoms present in the compound of interest may further enhance binding through their electronegativity and ability to form hydrogen bonds.

Chemical Reactions Analysis

The chemical reactivity of N-benzyl acetamide derivatives is influenced by the presence of the acetamide group and the aromatic substitutions. The acetamide group can engage in hydrogen bonding, which is significant for the interaction with biological molecules . The thiazole ring, a heterocyclic compound, is known for its involvement in various chemical reactions, potentially including nucleophilic substitution reactions that could be relevant for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzyl acetamide derivatives are determined by their molecular structure. The presence of fluorine atoms is likely to affect the lipophilicity and electronic properties of the compound, potentially improving membrane permeability and target affinity . The thiazole ring contributes to the compound's stability and could influence its solubility in biological fluids. The overall properties of these compounds are essential for their pharmacokinetic and pharmacodynamic profiles, which are critical for their potential as therapeutic agents.

Scientific Research Applications

Synthesis and Molecular Modeling

The compound N-(4-fluorobenzyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, due to its complex structural features, has been a subject of research for its potential applications in medicinal chemistry, particularly in cancer research. For instance, a study explored the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, showcasing the compound's relevance in developing novel anticancer agents. The study emphasized the significance of molecular modeling and DFT calculations in understanding the compound's structural and spectral characteristics, which are crucial for its anticancer activity against various cancer cell lines (Sraa Abu-Melha, 2021).

Anticancer Activity

The structural analogs of N-(4-fluorobenzyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide have been synthesized and evaluated for their anticancer activities. These studies reveal the compound's potential in inhibiting cancer cell proliferation. For example, derivatives were found to exhibit significant anticancer activities against breast carcinoma, leukemia, and colon carcinoma cells, indicating the compound's broad-spectrum anticancer potential. The synthesis and evaluation of these derivatives provide insights into the structure-activity relationship, aiding in the development of more potent anticancer agents (Asal Fallah-Tafti et al., 2011).

Anticonvulsant and Neuroprotective Effects

Research on derivatives of N-(4-fluorobenzyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide has also explored their anticonvulsant activities. Studies indicate that certain analogs possess significant anticonvulsant properties, contributing to the understanding of novel therapeutic agents for epilepsy and related neurological disorders. The investigation into these derivatives highlights the potential for developing compounds with improved efficacy and safety profiles for treating seizure disorders (H. Kohn et al., 1993).

Antibacterial and Antimicrobial Applications

Additionally, N-(4-fluorobenzyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide and its derivatives have been investigated for their antibacterial properties. Research has shown that these compounds exhibit promising antibacterial activities against various bacterial strains. The synthesis of new derivatives containing arylthiazole moieties has expanded the compound's potential applications, demonstrating effectiveness against specific bacteria and providing a foundation for developing new antibacterial agents (Hui Lu et al., 2020).

properties

IUPAC Name |

2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N5O2S2/c19-12-3-1-11(2-4-12)9-21-15(26)10-28-18-25-24-17(29-18)23-16(27)22-14-7-5-13(20)6-8-14/h1-8H,9-10H2,(H,21,26)(H2,22,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSSLGNTBKJLFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-benzyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2552230.png)

![2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thiazolo[4,5-c]pyridine](/img/structure/B2552244.png)

![6-(4-Chlorophenyl)-2-[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2552245.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2552246.png)

![7-(2-Butoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2552247.png)

![3-(2,5-dimethylbenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2552249.png)

![(2E)-7-fluoro-2-{[(2-nitrophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2552250.png)

![5-(Bromomethyl)-2-fluorospiro[2.3]hexane](/img/structure/B2552251.png)